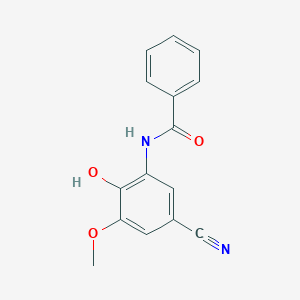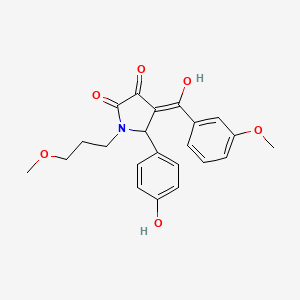![molecular formula C13H7ClN4S B11058864 10-Chloro-2-(thiophen-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11058864.png)
10-Chloro-2-(thiophen-3-yl)[1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chloro-2-(3-thienyl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have drawn considerable attention in medicinal chemistry. The unique structure of 10-chloro-2-(3-thienyl)[1,2,4]triazolo[1,5-c]quinazoline makes it a promising candidate for various scientific research applications, including its potential use in pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 10-chloro-2-(3-thienyl)[1,2,4]triazolo[1,5-c]quinazoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with thiosemicarbazide followed by cyclization can yield the desired triazoloquinazoline derivative. Industrial production methods may involve the use of microwave-assisted reactions, metal-mediated reactions, or phase-transfer catalysis to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
10-Chloro-2-(3-thienyl)[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
10-Chloro-2-(3-thienyl)[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 10-chloro-2-(3-thienyl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
10-Chloro-2-(3-thienyl)[1,2,4]triazolo[1,5-c]quinazoline can be compared with other similar compounds, such as:
2-Thio-[1,2,4]triazolo[1,5-c]quinazoline: This compound has similar structural features but contains a sulfur atom instead of chlorine.
[1,2,4]Triazolo[4,3-a]quinoxaline: Another related compound with a different ring fusion pattern.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a similar triazole ring but different substituents and ring systems. The uniqueness of 10-chloro-2-(3-thienyl)[1,2,4]triazolo[1,5-c]quinazoline lies in its specific substitution pattern and the presence of the thienyl group, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C13H7ClN4S |
|---|---|
Molecular Weight |
286.74 g/mol |
IUPAC Name |
10-chloro-2-thiophen-3-yl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C13H7ClN4S/c14-9-2-1-3-10-11(9)13-16-12(8-4-5-19-6-8)17-18(13)7-15-10/h1-7H |
InChI Key |
AKEHSPVUSDULSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=NC(=NN3C=N2)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Pyrazinyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11058781.png)
![Benzyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11058785.png)
![4-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11058786.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(piperidin-1-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11058805.png)
![1-cycloheptyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11058808.png)
![3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11058823.png)
![methyl 4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B11058824.png)
![6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058826.png)

![3-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11058839.png)
![N-{2-[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-YL]-2-propanyl}-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11058858.png)
![4-(4-methoxyphenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11058866.png)
![4-chloro-N-[(1Z)-2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline](/img/structure/B11058869.png)
